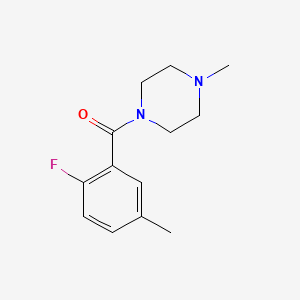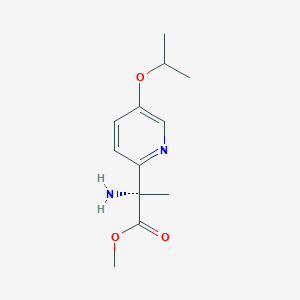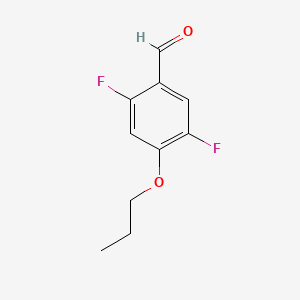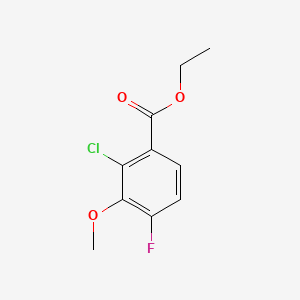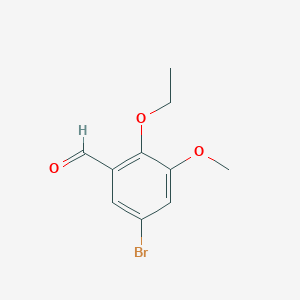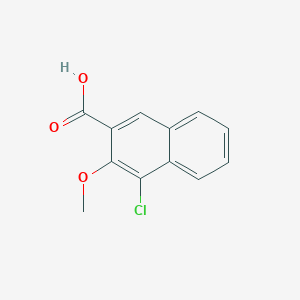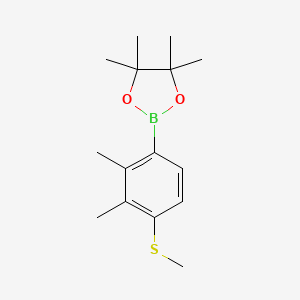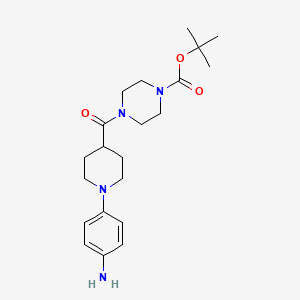
tert-Butyl 4-(1-(4-aminophenyl)piperidine-4-carbonyl)piperazine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl 4-(1-(4-aminophenyl)piperidine-4-carbonyl)piperazine-1-carboxylate is a complex organic compound that features a piperidine and piperazine ring structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(1-(4-aminophenyl)piperidine-4-carbonyl)piperazine-1-carboxylate typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often involve the use of solvents like methanol or dichloromethane and catalysts such as iodine .
Industrial Production Methods
Industrial production methods for this compound are generally scaled-up versions of the laboratory synthesis. These methods focus on optimizing yield and purity while minimizing the use of hazardous reagents. Techniques such as continuous flow chemistry and automated synthesis are often employed to achieve these goals.
化学反応の分析
Types of Reactions
tert-Butyl 4-(1-(4-aminophenyl)piperidine-4-carbonyl)piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially for introducing different functional groups onto the piperidine or piperazine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, tert-Butyl 4-(1-(4-aminophenyl)piperidine-4-carbonyl)piperazine-1-carboxylate is studied for its potential to modulate protein-protein interactions. This makes it a valuable tool in the study of cellular processes and signaling pathways.
Medicine
Medically, this compound is being investigated for its potential use in targeted cancer therapies. Its ability to degrade specific proteins involved in cancer progression makes it a promising candidate for drug development.
Industry
In the industrial sector, this compound is used in the manufacture of pharmaceuticals and fine chemicals. Its versatility and reactivity make it a valuable intermediate in various chemical processes.
作用機序
The mechanism of action of tert-Butyl 4-(1-(4-aminophenyl)piperidine-4-carbonyl)piperazine-1-carboxylate involves its role as a linker in PROTACs. These chimeric molecules recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. The molecular targets and pathways involved include the ubiquitin-proteasome system and various signaling pathways that regulate protein turnover .
類似化合物との比較
Similar Compounds
tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate: This compound is similar in structure but lacks the piperazine ring.
tert-Butyl 4-(4-aminophenyl)piperazine-1-carboxylate hydrochloride: This compound is similar but includes a hydrochloride salt form.
1-Boc-4-AP (tert-butyl 4-(phenylamino)piperidine-1-carboxylate): Used as an intermediate in the manufacture of fentanyl and related derivatives.
Uniqueness
The uniqueness of tert-Butyl 4-(1-(4-aminophenyl)piperidine-4-carbonyl)piperazine-1-carboxylate lies in its dual ring structure, which provides flexibility and specificity in its interactions with target proteins. This makes it particularly effective in the development of PROTACs and other targeted therapies.
特性
分子式 |
C21H32N4O3 |
|---|---|
分子量 |
388.5 g/mol |
IUPAC名 |
tert-butyl 4-[1-(4-aminophenyl)piperidine-4-carbonyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C21H32N4O3/c1-21(2,3)28-20(27)25-14-12-24(13-15-25)19(26)16-8-10-23(11-9-16)18-6-4-17(22)5-7-18/h4-7,16H,8-15,22H2,1-3H3 |
InChIキー |
LEZUSFKEZOQMOV-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2CCN(CC2)C3=CC=C(C=C3)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


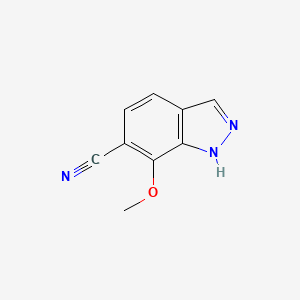
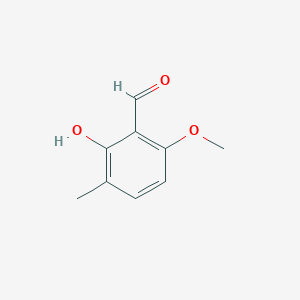

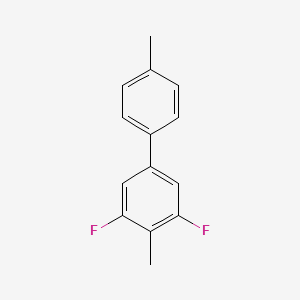
![(E,E)-1,1'-([1,1'-Biphenyl]-4,4'-diyl)bis{[(Z)-phenyl(2-phenylhydrazinylidene)methyl]diazene}](/img/structure/B14024184.png)
